molecular formula C22H22FN3O3S B2621815 N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 921552-91-2

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Katalognummer: B2621815
CAS-Nummer: 921552-91-2
Molekulargewicht: 427.49
InChI-Schlüssel: UXFWJFVCFKOTGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C22H22FN3O3S and its molecular weight is 427.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H26FN3O4S
  • Molecular Weight : 455.54 g/mol
  • IUPAC Name : this compound

The compound features a complex structure that includes a pyridazine moiety and a tetrahydronaphthalene sulfonamide group, which may contribute to its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent. In vitro assays demonstrate significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (μM)
HepG2 (liver cancer)1.30
MDA-MB-231 (breast cancer)3.50
A2780 (ovarian cancer)2.80

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G2/M phase, as evidenced by flow cytometry analyses that showed increased apoptosis rates upon treatment with varying concentrations of the compound .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on histone deacetylases (HDACs), particularly HDAC3. It exhibited selectivity for class I HDACs with an IC50 value of approximately 95.48 nM against HDAC3, indicating its potential as a lead compound for developing isoform-selective HDAC inhibitors .

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells through intrinsic pathways.
  • Cell Cycle Arrest : It induces G2/M phase arrest, leading to reduced proliferation rates in tumor cells.
  • Enzyme Interaction : The sulfonamide group may enhance binding affinity to HDACs and other enzymes involved in cancer progression.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound:

  • Study on HepG2 Cells : Demonstrated that treatment with the compound led to a dose-dependent increase in apoptosis rates from 5.83% (control) to 28.83% at the highest concentration tested (9 μM) .
  • Combination Therapy : When used in combination with other chemotherapeutic agents like taxol and camptothecin, the compound showed improved antiproliferative effects, suggesting potential for synergistic use in cancer therapy .
  • In Vivo Studies : Preliminary xenograft models indicated significant tumor growth inhibition when treated with this compound compared to controls .

Eigenschaften

IUPAC Name

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3S/c23-19-8-5-17(6-9-19)21-11-12-22(27)26(25-21)14-13-24-30(28,29)20-10-7-16-3-1-2-4-18(16)15-20/h5-12,15,24H,1-4,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFWJFVCFKOTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.